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Compound of Interest |

Compound Name: Coibamide A
CAS No.: 1029227-48-2
Cat. No.: B15565077

Get Quote

An in-depth analysis of the natural origin, biochemical properties, and cellular mechanisms of

Coibamide A for researchers, scientists, and drug development professionals.

Executive Summary

Coibamide A is a potent, cyclic depsipeptide with significant antiproliferative and
antiangiogenic properties.[1] Isolated from a marine cyanobacterium, this natural product has
demonstrated a unique selectivity profile against various cancer cell lines, suggesting a novel
mechanism of action.[2][3][4][5] Subsequent research has identified its direct molecular target
and elucidated key signaling pathways through which it exerts its cytotoxic effects. This
document provides a comprehensive overview of the natural source of Coibamide A, its
physicochemical properties, detailed experimental protocols for its isolation and
characterization, and an examination of its molecular mechanism of action, supported by
diagrams of the relevant signaling pathways.

Natural Source and Isolation

Coibamide A was first isolated from a marine filamentous cyanobacterium, identified as a
member of the genus Leptolyngbya (order Oscillatoriales), collected by hand using SCUBA
from the Coiba National Park in Panama. Another report identifies the source as a Caldora
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species of marine cyanobacterium, also from Panama. The crude organic extract of the
cyanobacterium underwent bioassay-guided fractionation to yield the pure compound.

Physicochemical and Bioactivity Data

The key quantitative data for Coibamide A are summarized in the table below.

Property Value Reference

Molecular Formula CesH110N10016

Molecular Weight (as [M+H]*) 1287.8156 m/z

Optical Rotation ([a]D) -54.1

Yield from Source Material 6.3 mg

ICso of 300 ng/mL for the

Cytotoxicity (NCI-H460) ) ) )
bioactive crude fraction

NCI-60 Mean Log Glso -8.04
NCI-60 Mean Log TGl -5.85
NCI-60 Mean Log LCso -5.11

ICso0 of 2.8 NM (natural), 1.6

Cytotoxicity (MDA-MB-231) _
nM (synthetic)

Experimental Protocols
Isolation of Coibamide A
The isolation of Coibamide A was achieved through a multi-step chromatographic process

guided by bioactivity assays against human lung tumor cells (NCI-H460).

o Extraction: The cyanobacterial biomass was exhaustively extracted with a 2:1 mixture of
CH2Cl2—MeOH.

« Initial Fractionation: The crude organic extract was subjected to normal-phase vacuum liquid
chromatography (NP-VLC) using a stepped gradient of hexanes, ethyl acetate (EtOAc), and
methanol (MeOH). The fraction eluting with 100% EtOAc showed the highest cytotoxicity.
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Purification: This bioactive fraction was further purified using reversed-phase Cis solid-phase
extraction (SPE) followed by isocratic high-performance liquid chromatography (HPLC) to
yield pure Coibamide A.

Structure Elucidation

The planar structure and absolute configuration of Coibamide A were determined using a

combination of spectroscopic and chemical methods.

Planar Structure: The molecular formula was established by high-resolution Fourier
transform mass spectrometry (FT-MS). The peptide nature and sequence were determined
through extensive one- and two-dimensional nuclear magnetic resonance (NMR)
spectroscopy and tandem mass spectrometry (TOF-ESI-MSn).

Absolute Configuration: To determine the stereochemistry of the constituent amino and
hydroxy acids, Coibamide A was subjected to acid hydrolysis. The resulting hydrolysate was
analyzed by chiral high-performance liquid chromatography (HPLC) and gas
chromatography-mass spectrometry (GC-MS) and compared to synthesized standards.

Protein Synthesis and Translocation Assay

To investigate the effect of Coibamide A on protein synthesis and translocation into the

endoplasmic reticulum (ER), metabolic labeling experiments were performed.

Cell Culture and Treatment: Human colorectal carcinoma cells (HCT-116) were cultured and
incubated with increasing concentrations of Coibamide A.

Metabolic Labeling: Cells were washed and incubated in methionine and cysteine-free media
with Coibamide A for 30 minutes. Subsequently, 3°S-labeled methionine and cysteine were
added to the media for another 30 minutes to label newly synthesized proteins.

Sample Fractionation and Analysis: After labeling, the culture medium (containing secreted
proteins), whole-cell lysate (total protein), and a glycosylated protein fraction (isolated using
Concanavalin A affinity chromatography) were collected.

Detection: The protein fractions were analyzed by SDS-PAGE, and the labeled proteins were
visualized by autoradiography.
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Molecular Mechanism of Action and Signaling
Pathways

Coibamide A exerts its potent cytotoxic effects by targeting the Sec61 protein translocon, a
central component of the protein secretion pathway in the endoplasmic reticulum. This leads to
a broad inhibition of the biogenesis of secretory and membrane proteins. Additionally,
Coibamide A has been shown to induce mTOR-independent autophagy and inhibit the
VEGFA/VEGFR?2 signaling pathway, contributing to its anti-cancer properties.

Inhibition of Protein Translocation via Sec61

Coibamide A directly binds to the Sec61a subunit of the Sec61 translocon complex. This
interaction blocks the entry of newly synthesized proteins into the ER, leading to their
accumulation in the cytoplasm and ultimately triggering cellular stress and apoptosis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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